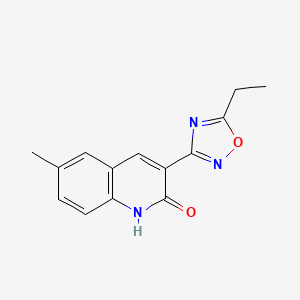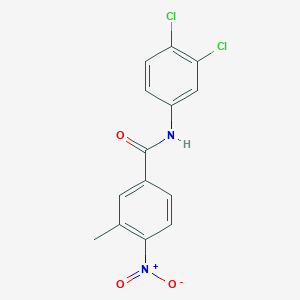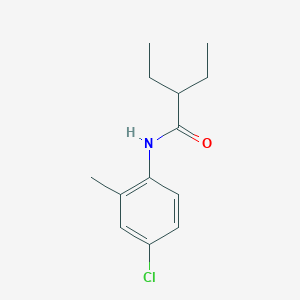
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methyl-2-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxadiazoles and quinolinones are important heterocyclic compounds in pharmaceutical and chemical research due to their diverse biological activities and applications in drug design. The focus on synthesizing new derivatives, including those with 1,2,4-oxadiazol and quinolinol moieties, is driven by the quest for compounds with improved pharmacological profiles and unique physical and chemical properties.
Synthesis Analysis
Synthesis of oxadiazole and quinolinone derivatives often involves cyclization reactions, condensation with various reagents, and modifications of existing heterocyclic frameworks to introduce new functional groups. For instance, the synthesis of novel oxadiazole derivatives can be achieved through the cyclization of hydrazides with carbon disulfide in the presence of base or by reacting hydrazones with phosphorus oxychloride (Hassan, Abdel‐kariem, & Ali, 2017).
Molecular Structure Analysis
The molecular structure of oxadiazole and quinolinone derivatives is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for detailed structural elucidation. These techniques confirm the presence of the oxadiazole ring, the substitution pattern on the quinolinone nucleus, and the overall molecular conformation (El-Abadelah, Al-Hiari, Khanfar, Qaisi, Abu Shuheil, & Boese, 2006).
Chemical Reactions and Properties
Chemical properties of oxadiazole and quinolinone derivatives include their reactivity towards nucleophiles, electrophiles, and various reagents used in organic synthesis. These compounds participate in reactions that lead to the formation of new heterocyclic systems, demonstrate potential as intermediates in synthetic pathways, and show varied biological activities (Wagle, Adhikari, & Kumari, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. The introduction of different substituents on the oxadiazole and quinolinone rings affects these properties and can be tailored to improve the compound’s pharmacokinetic profiles (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).
Chemical Properties Analysis
The chemical stability, reactivity, and potential interactions of oxadiazole and quinolinone derivatives are critical for their application in medicinal chemistry. Their ability to form hydrogen bonds, interact with biological targets, and undergo metabolic transformations are key factors in their biological efficacy and safety profile (Vandurm, Cauvin, Guiguen, Georges, Le Van, Martinelli, Cardona, Mbemba, Mouscadet, Hevesi, Van Lint, & Wouters, 2009).
Safety and Hazards
特性
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-12-16-13(17-19-12)10-7-9-6-8(2)4-5-11(9)15-14(10)18/h4-7H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTXWQBVKGRTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=CC(=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)



![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)

![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)
methanone](/img/structure/B5879711.png)

